Einecs 300-480-4

Description

Identification and Nomenclature of EINECS 300-480-4

The unique identification of chemical substances is crucial for regulatory tracking and management. eqgest.com The EC number and the CAS Registry Number are the primary identifiers used within regulatory databases. eqgest.comreachonline.eu

The EC number is a seven-digit identifier assigned to substances for regulatory purposes in the EU. eqgest.comchemeurope.com The number is presented in an XXX-XXX-X format. eqgest.comilpi.com The first digit of the number indicates the inventory of origin. eqgest.com

Numbers starting with 2 or 3 (e.g., 300-480-4 ) are from the EINECS inventory. chemeurope.comeqgest.com

Numbers starting with 4 are from the ELINCS inventory. chemeurope.comeqgest.com

Numbers starting with 5 are from the NLP list. chemeurope.comeqgest.com

In addition to the EC number, the Chemical Abstracts Service (CAS) Registry Number is a globally recognized unique identifier for chemical substances. epa.govspectrumchemical.comcas.org It consists of up to 10 digits, separated by hyphens into three parts. spectrumchemical.comwikipedia.org The substance identified as this compound has the corresponding CAS Registry Number 93940-81-9. chemblink.comparchem.com

| Identifier | Value | Description |

|---|---|---|

| EC Number | 300-480-4 | The unique identifier within the European Community inventory system. chemblink.com |

| CAS Registry Number | 93940-81-9 | The unique identifier assigned by the Chemical Abstracts Service. chemblink.comparchem.com |

| Molecular Formula | C33H60N8O19 | Represents the elemental composition of the compound. parchem.com |

Table of Compound Names

The following table lists the chemical compounds mentioned in this article.

| Systematic Name | Identifier |

|---|---|

| 5-Oxo-L-proline compd. with O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1→4)-O-[O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1→3)-beta-D-ribofuranosyl-(1→5)]-2-deoxy-D-streptamine (2:1) | This compound / CAS 93940-81-9 chemblink.com |

Significance of this compound as a "Phase-in Substance" under REACH

Substances listed in the EINECS inventory are considered "phase-in substances" under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation. chemradar.comcirs-reach.com This designation is significant as it grants these substances a transitional period for registration with the European Chemicals Agency (ECHA), as opposed to "non-phase-in substances" which must be registered before they can be manufactured or imported. lubrizol.comcnrs.fr

The REACH Regulation, which came into force on June 1, 2007, fundamentally shifted the responsibility for chemical safety from public authorities to the chemical industry. kemi.sewikipedia.orgeuropa.eu It aims to ensure a high level of protection for human health and the environment from the risks posed by chemicals. europa.eueuropa.eu For existing commercial substances like those on the EINECS list, REACH mandates a comprehensive evaluation of their properties and risks.

Manufacturers and importers of substances in quantities of one tonne or more per year are required to submit a registration dossier to ECHA. qima.comchemsafetypro.com This dossier must contain detailed information on the substance's properties, uses, and safe handling measures. For substances produced in quantities of 10 tonnes or more per year, a Chemical Safety Report (CSR) is also required, which includes a thorough risk assessment. europa.eu

As a phase-in substance, this compound was subject to specific registration deadlines based on its production or import volume. chemsafetypro.com The overarching obligation for all registered substances is the demonstration of their safe use throughout their lifecycle. kemi.se This includes:

Registration: Submission of a technical dossier to ECHA. qima.com

Data Sharing: Companies registering the same substance are required to form a Substance Information Exchange Forum (SIEF) to share data and submit a joint registration. molybdenumconsortium.org

Communication in the Supply Chain: Information on the hazards and safe use of the substance must be communicated down the supply chain, typically via Safety Data Sheets (SDS). chemradar.com

Evaluation: ECHA may evaluate registration dossiers to ensure compliance and to assess risks. europa.eu

Authorisation and Restriction: Substances of Very High Concern (SVHC) may be subject to authorisation for specific uses or have their use restricted. wikipedia.org

Failure to register a phase-in substance by the relevant deadline means it can no longer be legally manufactured or placed on the EU market, a principle known as "no data, no market". wikipedia.org

The information submitted under REACH for substances like this compound populates the ECHA CHEM database. reach.luleschaco.com This publicly accessible database is a critical tool for transparency and risk management, providing a centralized source of information on chemicals in the EU. leschaco.comechemportal.org

The inclusion of legacy substances such as those from the EINECS inventory is crucial for several reasons:

Comprehensive Risk Assessment: It allows for a systematic evaluation of substances that have been in commercial use for a long time, filling potential data gaps regarding their long-term effects.

Harmonized Information: ECHA CHEM provides a standardized and reliable source of information, helping to resolve ambiguities arising from multiple legacy identifiers. europa.eu

Informed Decision-Making: Regulators, downstream users, and the public can access information on the hazards and safe use of these substances, promoting safer handling and substitution with less hazardous alternatives where necessary. leschaco.com

The ECHA CHEM database serves as the backbone of the REACH system, and the data on phase-in substances like this compound are integral to its success in protecting human health and the environment. youtube.com

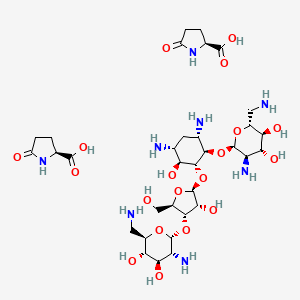

Structure

3D Structure of Parent

Properties

CAS No. |

93940-81-9 |

|---|---|

Molecular Formula |

C33H60N8O19 |

Molecular Weight |

872.9 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H46N6O13.2C5H7NO3/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;2*7-4-2-1-3(6-4)5(8)9/h5-23,30-36H,1-4,24-29H2;2*3H,1-2H2,(H,6,7)(H,8,9)/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;2*3-/m100/s1 |

InChI Key |

QVGUQPBALUPDBR-DSURMXGESA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Origin of Product |

United States |

Regulatory Frameworks and Their Impact on Einecs 300 480 4

Global Harmonization Initiatives and EINECS Legacy

Cross-referencing and Data Dissemination Challenges for Legacy Compounds

Legacy compounds, those listed on historical inventories like EINECS, present unique regulatory hurdles. arcerion.commolybdenumconsortium.org A primary challenge lies in the precise identification and cross-referencing of these substances across different numbering systems and databases. EINECS 300-480-4 is a prime example of a UVCB substance (Substance of Unknown or Variable composition, Complex reaction products or Biological materials), which by its nature has a variable composition. reachonline.euepa.gov This variability can complicate linking an EINECS number definitively to a single, specific CAS number or a precise chemical structure, as hydrated and anhydrous forms of a substance may have different CAS numbers but share an EINECS number. reachonline.eu

The dissemination of consistent and accurate data for such legacy compounds is another significant challenge. Under the REACH regulation, information on registered substances is made publicly available by the European Chemicals Agency (ECHA). europa.eu However, the amount and detail of this information can vary significantly depending on the registration tonnage band and the data submitted by companies. europa.eu For UVCB substances, the data represents a range of compositions, which can make it difficult for downstream users to assess hazards and risks for the specific version of the substance they are using.

Furthermore, the initial data packages for many legacy chemicals may be less comprehensive than those for new substances, leading to potential data gaps. rsc.orgacs.org While REACH aims to fill these gaps, the process is ongoing. Disseminating updated information throughout long and complex supply chains can be slow, and ensuring that all actors are working with the most current data is a persistent logistical challenge for regulators and industry alike. youtube.com

Compliance and Reporting Mechanisms for this compound

The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation establishes the primary compliance and reporting framework for substances like this compound that are manufactured or imported into the EU.

Registration Requirements under REACH for Phase-in Substances

As a substance listed on the EINECS inventory, "Fatty acids, C16-18 and C18-unsatd., Me esters" is classified as a "phase-in" substance. arcerion.comcirs-reach.com This designation provided a transitional period for registration after REACH came into force, contingent on pre-registration by December 1, 2008. arcerion.com The registration deadlines for phase-in substances were staggered based on production or import volume (tonnage) and hazard classification. arcerion.comcirs-reach.com

The deadlines were as follows:

November 30, 2010: For substances produced or imported at ≥1000 tonnes per year; carcinogenic, mutagenic, or toxic to reproduction (CMR) substances at ≥1 tonne/year; and substances very toxic to aquatic life at ≥100 tonnes/year. arcerion.com

May 31, 2013: For substances at 100-1000 tonnes per year. arcerion.com

May 31, 2018: For substances at 1-100 tonnes per year. arcerion.com

To complete registration, manufacturers and importers were required to submit a technical dossier to ECHA. baua.dereach.lu For substances manufactured or imported in quantities of 10 tonnes or more per year, a Chemical Safety Report (CSR) was also mandatory. reach.lueuropa.eu This registration process is underpinned by the "no data, no market" principle, making it illegal to manufacture or import these substances above one tonne per year without a valid registration. reach.lu The registration for "Fatty acids, C16-18 and C18-unsatd., Me esters" has a registered REACH number of 01-2119471664-32. fishersci.it

Table 2: REACH Registration Deadlines for Phase-in Substances

| Deadline | Tonnage Band / Hazard Classification |

|---|---|

| 30 November 2010 | ≥ 1,000 tonnes/year; CMR Cat 1/2 ≥ 1 tonne/year; R50/53 ≥ 100 tonnes/year |

| 31 May 2013 | 100 - 1,000 tonnes/year |

| 31 May 2018 | 1 - 100 tonnes/year |

Information Obligations for Manufacturers and Importers of EINECS Substances

Under REACH, manufacturers and importers have extensive information obligations that extend beyond the initial registration. reachonline.eu They are responsible for ensuring the safe use of their chemicals and must communicate relevant information down the supply chain. reachonline.eumsds-europe.com

Key obligations include:

Data Generation and Risk Assessment: Companies must generate data on the properties of the substances they produce or import, use that data to assess risks, and define appropriate risk management measures. reachonline.eu

Dossier Updates: Registrants have a duty to keep their registration dossiers up-to-date with any new and relevant information, such as changes in tonnage, new uses, or new hazard information. reach.lucirs-group.com

Supply Chain Communication: Information must be passed to downstream users, primarily through the Safety Data Sheet (SDS). cirs-reach.comhsa.ie This ensures that those who use the substance have the knowledge to handle it safely.

Responding to ECHA: Manufacturers and importers must respond to any requests for further information from ECHA, which may arise during dossier or substance evaluation processes. cirs-group.com

Notification to C&L Inventory: Importers or manufacturers must notify the Classification and Labelling (C&L) Inventory if the substance is subject to registration or is classified as hazardous, regardless of the quantity. msds-europe.com

For non-EU companies, these obligations are typically fulfilled by appointing an Only Representative (OR) based in the EU to manage their REACH compliance. cirs-reach.comcirs-group.com

Role of Safety Data Sheets (SDS) in Regulatory Compliance

The Safety Data Sheet (SDS) is the central tool for hazard communication in the supply chain under REACH. hsa.iereach.lu Its format is standardized under Annex II of REACH, ensuring consistency across the EU. intertek.comcirs-reach.com For a substance like this compound, the supplier must provide an SDS to their customers. hsa.ie

The SDS serves several critical compliance functions:

Information Dissemination: It consolidates comprehensive information on a substance's properties, hazards, and instructions for safe handling, storage, transport, and disposal into a standardized 16-section format. hsa.iereach.lu

Link to Registration: The information in the SDS must be consistent with the data submitted in the REACH registration dossier and the Chemical Safety Report. intertek.com

Extended SDS (e-SDS): For substances registered in quantities over 10 tonnes per year that require a Chemical Safety Report, an "extended" SDS (e-SDS) must be provided. reach.lucirs-reach.com This includes relevant exposure scenarios (ES) as an annex, which detail the operational conditions and risk management measures for specific identified uses to ensure safety. reach.lu

The SDS must be provided in the official language of the EU member state where the substance is placed on the market and updated without delay when new, significant information becomes available. hsa.ieintertek.com This makes the SDS a dynamic and essential document for fulfilling the ongoing responsibilities of chemical safety and regulatory compliance under REACH. intertek.com

Table of Compound Names

| Identifier | Name |

| This compound | Fatty acids, C16-18 and C18-unsatd., Me esters |

| CAS 91031-48-0 | Fatty acids, C16-18 and C18-unsatd., Me esters |

| REACH Registration # | 01-2119471664-32 |

Academic Research Perspectives on Chemical Inventory Substances, with a Focus on Einecs 300 480 4 S Classification

Methodologies for Tracking and Managing Legacy Chemicals in Research

The management of legacy chemicals, such as those listed in EINECS, necessitates sophisticated methodologies to bridge the historical data gap and ensure regulatory compliance and safety.

Computational toxicology and cheminformatics are pivotal in the analysis and identification of legacy substances. mdpi.comnih.govnih.gov These approaches utilize computer models to predict the toxicological properties and hazards of chemicals based on their structure. mdpi.comnih.govacs.org For a substance like EINECS 300-480-4, where detailed experimental data may be lacking, Quantitative Structure-Activity Relationship (QSAR) models can be employed. QSARs establish a mathematical relationship between the chemical structure of a molecule and its biological activity, allowing for the prediction of toxicity without the need for extensive laboratory testing. nih.gov

Modern inventory management systems also leverage computational tools for the effective tracking of hazardous chemicals. parssilico.com Advanced software can help to categorize chemicals, monitor their usage, and ensure that safety and regulatory information is readily accessible. parssilico.com

Table 1: Computational Tools in Chemical Inventory Management

| Tool/Approach | Application in Legacy Chemical Management |

|---|---|

| QSAR Models | Predicts toxicity and other properties based on chemical structure, filling data gaps for substances with limited information. |

| Inventory Management Software | Facilitates real-time tracking, categorization, and safety data management for large chemical inventories. |

| Virtual Tissue Models | Simulates the effects of chemicals on human tissues, reducing the reliance on animal testing for risk assessment. epa.gov |

| Data Mining Algorithms | Extracts relevant information from large databases to identify trends and potential hazards associated with legacy chemicals. |

Regulatory databases such as the European Chemicals Agency's (ECHA) database and PubChem are invaluable resources for information on chemical substances. nih.govoup.com Data mining and cheminformatics techniques are essential for extracting meaningful insights from these vast repositories. figshare.comyoutube.com

PubChem, a public database maintained by the U.S. National Institutes of Health, contains information on millions of chemical substances, including their structures, properties, and biological activities. nih.govoup.comslideshare.net Researchers can use data mining tools to search for specific substances, identify structurally similar compounds, and analyze bioactivity data to understand a chemical's potential effects. nih.govyoutube.com

The ECHA CHEM database provides access to information submitted by companies under the REACH regulation, including registration data, hazard classifications, and risk assessments. Cheminformatics tools can be used to analyze this data to identify trends in chemical use, exposure patterns, and potential health and environmental risks.

Table 2: Major Regulatory and Chemical Databases

| Database | Administering Body | Key Information Provided |

|---|---|---|

| ECHA CHEM | European Chemicals Agency | REACH registration data, classification and labeling, hazard information. |

| PubChem | U.S. National Institutes of Health | Chemical structures, properties, biological activities, safety information. nih.govoup.comslideshare.net |

| CAS Registry | Chemical Abstracts Service | Unique numerical identifiers (CAS Numbers) for chemical substances. |

The period from 1971 to 1981, which corresponds to the timeframe for the EINECS inventory, was a period of significant chemical production in the European Union. safeopedia.comilpi.comchemradar.comchemsafetypro.com A historical analysis of this era reveals a landscape of widespread chemical use across various industrial sectors. The last strike in the German chemical industry, for instance, was in 1971, highlighting a period of intense industrial activity. gtai.de

Eurostat data, while more comprehensive in later years, can be used to approximate the production trends of certain classes of chemicals during this period. For example, statistics on the production of hazardous chemicals can provide insights into the scale of potential legacy pollution. europa.eueuropa.eu The German chemical industry, a major player in the European market, saw significant growth and productivity increases in the decades following 1960. gtai.de

Understanding the historical context of chemical production and use is crucial for identifying potential sites of contamination and for assessing the long-term environmental and health impacts of legacy substances.

Socio-Economic and Policy Research on Chemical Regulation

The regulation of chemicals, particularly legacy substances, has significant socio-economic implications and is a key area of policy research.

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which came into force in 2007, has had a profound economic impact on industries that manufacture or use EINECS substances. uchicago.eduresearchgate.net REACH requires companies to register chemicals they produce or import in quantities of one tonne or more per year, a process that involves costs for data generation, dossier preparation, and registration fees. uchicago.edu

While there are compliance costs, REACH is also expected to yield significant long-term economic benefits in the form of improved human health and environmental protection. chemsec.org For example, by reducing exposure to harmful chemicals, REACH can lead to savings in healthcare costs and increased productivity. chemsec.org The European Commission has estimated that a 0.1% reduction in diseases attributable to chemical exposure could save society €50 billion over 30 years. chemsec.org

The management of existing substances like those in the EINECS inventory is a central focus of sustainable chemical policy. dupont.comgurit.comsolventum.com The goal is to ensure a high level of protection for human health and the environment while fostering innovation and competitiveness in the chemical industry. nih.gov

A key element of sustainable chemical management is the principle of substitution, which encourages the replacement of hazardous chemicals with safer alternatives. gurit.com This is a core objective of regulations like REACH, which includes provisions for the authorization and restriction of substances of very high concern (SVHCs). nih.gov

The EU's Chemicals Strategy for Sustainability, published in 2020, outlines a long-term vision for the EU's chemical policy. europa.eu Key actions include banning the most harmful chemicals in consumer products, assessing the "cocktail effect" of chemical mixtures, and phasing out the use of per- and polyfluoroalkyl substances (PFAS) unless their use is essential. europa.eu

Effective policy development also relies on international cooperation and the sharing of best practices. iisd.org A post-2020 framework for integrated chemicals and waste management should include developing national chemical management systems, integrating chemical management into key industry sectors, and aligning with sustainable development goals. iisd.org

Case Studies of Regulatory Challenges for "Existing" Chemicals

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals that were on the market in the European Community between January 1, 1971, and September 18, 1981. chemradar.com Substances listed in EINECS are considered "existing" chemicals under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. greenly.earth A significant challenge with many existing chemicals is the historical lack of comprehensive toxicological and ecotoxicological data compared to "new" chemicals.

Under REACH, the burden of proof for the safe use of chemicals lies with the industry. greenly.earth This has necessitated a massive effort to gather data and assess the risks of thousands of existing substances. Regulatory challenges often arise from:

Data Gaps: For many legacy substances, the available data on their properties and hazards is insufficient for a modern risk assessment. greenly.earth

Substance Identity: As potentially exemplified by this compound, the precise identity of some existing substances can be ambiguous, especially for complex mixtures or polymers (UVCB substances: substances of Unknown or Variable composition, Complex reaction products or Biological materials).

Resource Intensity: The process of registration and evaluation is resource-intensive for both industry and regulatory authorities like the European Chemicals Agency (ECHA). cirs-group.comricardo.com

Prioritization: With tens of thousands of existing chemicals, a key challenge is prioritizing substances for evaluation and potential regulatory action based on risk. foodpackagingforum.org

Animal Testing: There is a strong societal and regulatory push to reduce animal testing, requiring the development and validation of alternative methods for hazard assessment. ricardo.com

Recent updates to REACH aim to streamline processes, but also introduce new requirements, such as time-limited registrations and increased scrutiny of registration dossiers, which can present further challenges for manufacturers and importers of existing chemicals. cirs-group.comricardo.com

Environmental and Occupational Health Science Approaches for Chemical Inventories

The identification and monitoring of industrial chemicals in environmental matrices such as water, soil, air, and biota are crucial for assessing exposure and potential risks. A variety of analytical techniques are employed for this purpose. hyperwriteai.comevs.institute

Common Methodologies:

| Technique | Description | Application in Environmental Monitoring |

| Chromatography | Techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) are used to separate complex mixtures of chemicals. hyperwriteai.comchemistryjobinsight.com | Widespread use for identifying and quantifying organic pollutants such as pesticides, industrial solvents, and pharmaceuticals in various environmental samples. mdpi.comfastercapital.com |

| Mass Spectrometry (MS) | Often coupled with chromatography (e.g., GC-MS, LC-MS), MS identifies chemicals based on their mass-to-charge ratio, providing high sensitivity and specificity. hyperwriteai.commdpi.com | A cornerstone for identifying unknown contaminants and confirming the presence of targeted substances at very low concentrations. mdpi.com |

| Spectroscopy | Techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) spectroscopy are used for elemental analysis. hyperwriteai.comchemistryjobinsight.com | Essential for monitoring heavy metals in water, soil, and industrial effluents. |

Environmental monitoring programs often integrate these techniques to provide a comprehensive picture of the presence and concentration of industrial chemicals in the environment. epa.govepa.gov

Exposure assessment is a critical component of risk assessment, aiming to quantify the contact between a chemical and a human population or ecosystem. oecd.orgepa.gov The general framework for an exposure assessment involves several steps:

Hazard Identification: Determining if a chemical can cause adverse health effects.

Dose-Response Assessment: Characterizing the relationship between the dose of the chemical and the incidence of adverse effects.

Exposure Assessment: Estimating the intensity, frequency, and duration of human or environmental exposure to the chemical. This involves identifying exposure pathways (e.g., inhalation, ingestion, dermal contact) and using models or monitoring data to quantify exposure levels. epa.govresearchgate.net

Risk Characterization: Integrating the information from the previous steps to estimate the probability of adverse effects occurring in the exposed population.

Various models and tools are available to assist in exposure assessment, particularly for industrial chemicals where data may be limited. epa.gov These frameworks help to systematically evaluate potential exposures in both occupational and environmental settings. oecd.orgnih.gov

Legacy compounds are chemicals that have been used for a long time and may persist in the environment. Trace analysis, the detection and quantification of substances at very low concentrations (parts per million or lower), is essential for monitoring these compounds. chemistryjobinsight.comintertek.com

Recent advancements in analytical instrumentation have significantly improved the ability to detect legacy compounds at trace levels:

High-Resolution Mass Spectrometry (HRMS): Provides very accurate mass measurements, enabling the identification of unknown compounds and their transformation products in complex environmental samples.

Tandem Mass Spectrometry (MS/MS): Increases selectivity and sensitivity, allowing for the detection of trace contaminants in complex matrices.

Advanced Sample Preparation Techniques: Methods like solid-phase extraction (SPE) and microextraction have been developed to concentrate trace amounts of chemicals from large volumes of water or other environmental samples, enhancing detection capabilities. chemistryjobinsight.come-bookshelf.de

These advanced techniques are crucial for understanding the long-term fate and transport of legacy chemicals in the environment and for enforcing regulations that set very low limits for their presence. researchgate.net

Advanced Topics in Chemical Inventory Management and Future Directions

Predictive Modeling for Chemical Inventory Assessment

Predictive modeling is increasingly being used in regulatory science to anticipate the potential hazards of chemical substances, thereby reducing reliance on traditional animal testing methods and enabling more efficient and targeted chemical assessment. For fragrance ingredients like 3-(4-tert-butylphenyl)propanal (B16135), these in silico approaches are crucial for navigating the complex landscape of chemical safety.

Quantitative Structure-Activity Relationship (QSAR) Applications in Regulatory Science

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or a specific hazardous property. nih.govresearchgate.net These models are instrumental in predicting the toxicological endpoints of chemicals, such as skin sensitization, which is a key consideration for fragrance ingredients. oipub.com For aromatic aldehydes, the chemical class to which 3-(4-tert-butylphenyl)propanal belongs, QSAR models have been developed to predict aquatic toxicity and skin sensitization potential. nih.govresearchgate.net

The aldehyde functional group in 3-(4-tert-butylphenyl)propanal is a known structural alert for skin sensitization, as it can react with skin proteins to form Schiff bases. nih.gov QSAR models for fragrance aldehydes often incorporate physicochemical properties and molecular descriptors to predict their sensitization potency, typically measured by the EC3 value from the Local Lymph Node Assay (LLNA). oipub.com While specific QSAR predictions for 3-(4-tert-butylphenyl)propanal are not publicly detailed, its structural similarity to other aromatic aldehydes allows for its inclusion in broader QSAR modeling efforts aimed at prioritizing fragrance allergens for further assessment. oipub.com The development and refinement of these models provide a more profound understanding of the mechanisms of action for aldehydes, contributing to the design of safer fragrance ingredients. oipub.com

Table 1: Key Parameters in QSAR Models for Fragrance Aldehydes

| Parameter | Description | Relevance to 3-(4-tert-Butylphenyl)propanal |

| Log Kow (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a substance. | Influences skin penetration and bioavailability. |

| Molecular Weight | The mass of one mole of the substance. | Affects diffusion and transport across biological membranes. |

| Electrophilicity | The ability of a molecule to accept electrons. | The aldehyde group's reactivity is a key factor in its potential to act as a sensitizer. |

| Steric Hindrance | The spatial arrangement of atoms that may hinder a chemical reaction. | The tert-butyl group may influence the reactivity of the aldehyde functional group. |

This table is for illustrative purposes and does not represent actual QSAR model data for 3-(4-tert-butylphenyl)propanal.

Machine Learning for Chemical Prioritization in Regulatory Contexts

Machine learning (ML) algorithms are increasingly being applied to chemical prioritization, offering a more sophisticated approach than traditional QSAR models. acs.org ML models can analyze vast datasets of chemical information, including structural features and biological data, to identify patterns and predict various endpoints, such as biodegradability and potential toxicity. acs.orgdigitellinc.com For the fragrance industry, ML can be used to screen large inventories of ingredients and prioritize those that may require further safety assessment. digitellinc.com

In the context of 3-(4-tert-butylphenyl)propanal, ML models trained on data from other fragrance ingredients could be used to predict its potential for persistence in the environment or its likelihood of causing adverse health effects. For instance, an ensemble tree model (XGBoost) has been developed to predict the ultimate biodegradability of fragrance ingredients, which is a crucial environmental fate parameter. digitellinc.com Such models can help regulators and manufacturers to identify and manage potentially hazardous chemicals more effectively. acs.org Furthermore, graph neural networks are being explored to predict the relationship between a molecule's structure and its odor, which could revolutionize the design of new fragrance molecules with desired scent profiles and favorable safety characteristics. researchgate.netarxiv.org

High-Throughput Screening (HTS) Methodologies in Regulatory Science

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemicals for specific biological activities. nih.gov In regulatory science, HTS is used to prioritize chemicals for more in-depth toxicological evaluation. For fragrance ingredients like 3-(4-tert-butylphenyl)propanal, HTS assays can provide valuable data on potential hazards such as genotoxicity and antimicrobial activity. nih.govresearchgate.net

International Cooperation and Harmonization in Chemical Inventories

The global nature of the fragrance industry necessitates a high degree of international cooperation and harmonization in the management of chemical inventories. Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) are key players in this landscape.

Collaborative Efforts between ECHA, EPA, and Other Global Regulatory Bodies

Collaboration between major regulatory agencies is crucial for the consistent and efficient management of chemicals globally. The International Cooperation on Cosmetics Regulation (ICCR) is a voluntary group of regulatory authorities from regions including the European Union and the United States that works to promote regulatory convergence. iccr-cosmetics.org For fragrance ingredients like 3-(4-tert-butylphenyl)propanal, which are used in cosmetic products worldwide, such collaborations are vital.

ECHA, through the REACH regulation, and the EPA, through the Toxic Substances Control Act (TSCA), have established frameworks for the registration and evaluation of chemicals. regulations.gov There are ongoing efforts to share knowledge and best practices between these agencies to streamline the assessment of chemicals and avoid duplication of efforts. regulations.gov The fragrance industry, often through associations like the International Fragrance Association (IFRA), actively engages with these regulatory bodies to provide data and expertise to support the development of scientifically sound regulations. regulations.gov This collaboration is essential for ensuring that the safety assessments of fragrance ingredients are based on the best available science and are recognized across different jurisdictions.

Challenges in Interoperability and Data Exchange of Chemical Data

Despite collaborative efforts, significant challenges remain in the interoperability and exchange of chemical data between different regulatory systems. These challenges can stem from differences in data requirements, formats, and confidentiality concerns. For the fragrance industry, the protection of proprietary formulations is a major consideration, which can sometimes be at odds with the need for greater transparency. womensvoices.org

The lack of a single, globally harmonized database for cosmetic ingredients can create complexities for companies operating in multiple markets. cirs-reach.comchemradar.com Issues such as differing classification and labeling requirements can also pose barriers to trade. uclawsf.edu Initiatives to create common data platforms and promote the use of standardized data formats are underway to address these challenges. However, achieving true interoperability will require sustained commitment from both regulatory authorities and industry stakeholders to build trust and develop robust data-sharing agreements. researchgate.net The ongoing dialogue between industry and regulators is critical to finding a balance between protecting confidential business information and ensuring the public's right to know about the chemicals in the products they use. bcpp.orgcodifyupdates.com

Inability to Identify Substance "Einecs 300-480-4" Prevents Article Generation

A thorough investigation into the chemical compound designated by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 300-480-4 has concluded that the substance cannot be identified through publicly available chemical databases and regulatory resources. Extensive searches have failed to link this specific EINECS number to a known chemical name, CAS number, or any registered substance within the European Chemicals Agency (ECHA) framework.

The strict user requirement to generate an article focusing solely on "this compound" cannot be fulfilled without the foundational information of the chemical's identity. The provided outline, which includes advanced topics in chemical management, research gaps for EINECS substances, and long-term monitoring strategies, requires specific data and research findings pertinent to the compound .

Generating content on these advanced topics in a general sense, without direct and specific reference to "this compound," would violate the core instructions of the request. An authoritative and scientifically accurate article as requested is contingent upon verifiable data about the subject substance. Given that "this compound" does not correspond to a traceable chemical entity, the creation of the specified article is not possible.

Q & A

Q. Table 1: Key Analytical Techniques for Characterization

| Technique | Purpose | Validation Criteria |

|---|---|---|

| X-ray Crystallography | Molecular geometry | R-factor < 0.05, resolution ≤ 1 Å |

| NMR Spectroscopy | Functional group identification | Signal integration ±2% error |

| HPLC-UV | Purity quantification | Retention time ±0.1 min reproducibility |

Basic: How should researchers conduct a systematic literature review on this compound?

Answer:

Follow these steps:

Define scope : Use the PECO framework (Population: chemical class; Exposure: synthesis routes; Comparison: alternative isomers; Outcome: reactivity trends) to structure search terms .

Database selection : Prioritize SciFinder and Reaxys for chemical data, filtering by peer-reviewed journals (post-2000) to exclude outdated synthetic methods .

Critical appraisal : Evaluate studies for methodological rigor (e.g., sample size ≥3 replicates, error margins <5%) and flag conflicts in reported melting points or spectral data .

Advanced: How to design experiments investigating this compound’s reactivity under varying pH and temperature conditions?

Answer:

- Variables :

- Independent: pH (2–12), temperature (25–100°C).

- Dependent: Reaction rate (HPLC kinetics), byproduct formation (GC-MS).

- Controls : Include inert solvents (e.g., DMSO) as negative controls and known reactive analogs for comparison .

- Statistical design : Use response surface methodology (RSM) with a central composite design to model nonlinear effects. Validate with ANOVA (p < 0.05, R² ≥0.9) .

Key Tip : Pre-screen conditions via high-throughput robotics to minimize resource waste .

Advanced: How to resolve contradictions in reported solubility data for this compound across studies?

Answer:

Address discrepancies by:

Method comparison : Audit whether conflicting studies used dynamic light scattering (for colloidal suspensions) versus gravimetric analysis (for true solubility) .

Environmental controls : Verify if temperature (±0.5°C) and humidity (<10% RH) were standardized during measurements .

Replication : Reproduce experiments using ICH Q2(R1)-validated protocols and report confidence intervals (95% CI) for transparency .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

Answer:

- Nonlinear regression : Fit data to Hill slope models to estimate EC₅₀ values. Use Akaike Information Criterion (AIC) to compare model fitness .

- Error handling : Apply heteroscedasticity-consistent standard errors if variance differs across dose levels .

- Validation : Perform bootstrap resampling (≥1000 iterations) to confirm parameter stability .

Basic: What frameworks ensure research questions on this compound meet scientific rigor?

Answer:

Use FINER criteria :

- Feasible : Ensure access to analytical instrumentation (e.g., FTIR, elemental analysis).

- Novel : Focus on underexplored properties (e.g., photostability in UV light).

- Ethical : Adhere to REACH regulations for hazardous waste disposal .

- Relevant : Align with gaps in literature (e.g., catalytic applications in green chemistry) .

Advanced: How to ensure reproducibility in synthesizing this compound across labs?

Answer:

- Protocol granularity : Specify exact molar ratios (±0.01 mmol), stirring rates (RPM), and inert gas flow rates (mL/min) in methods .

- Characterization redundancy : Require triplicate melting point determinations and cross-validate spectra with NIST databases .

- Data sharing : Publish raw NMR/FID files and chromatograms as supplementary materials .

Advanced: What methodologies validate novel analytical techniques for quantifying this compound in complex matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.